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  • Product: 3-(4-phenyl-1H-imidazol-2-yl)piperidine

Core Science & Biosynthesis

Foundational

3-(4-phenyl-1H-imidazol-2-yl)piperidine CAS 1153269-45-4 properties

CAS: 1153269-45-4 Formula: C₁₄H₁₇N₃ Molecular Weight: 227.31 g/mol [1] Executive Summary 3-(4-phenyl-1H-imidazol-2-yl)piperidine is a high-value heterocyclic building block characterized by the fusion of a saturated pipe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1153269-45-4 Formula: C₁₄H₁₇N₃ Molecular Weight: 227.31 g/mol [1]

Executive Summary

3-(4-phenyl-1H-imidazol-2-yl)piperidine is a high-value heterocyclic building block characterized by the fusion of a saturated piperidine ring and an aromatic imidazole moiety. In medicinal chemistry, this compound serves as a "privileged scaffold," offering a unique vector for side-chain elaboration in Fragment-Based Drug Discovery (FBDD). Its structural geometry—specifically the meta-positioning (3-position) of the imidazole relative to the piperidine nitrogen—provides distinct spatial properties compared to the more common 4-substituted analogs (often associated with opioid receptor modulation). This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in kinase, GPCR, and enzyme inhibitor programs.

Physicochemical Profile

The compound exhibits properties typical of "Rule of 3" fragments, making it an ideal starting point for lead optimization. The imidazole ring introduces amphoteric character, capable of acting as both a hydrogen bond donor (NH) and acceptor (N:), while the piperidine secondary amine provides a handle for further functionalization (e.g., reductive amination, acylation).

Table 1: Core Properties
PropertyValueTechnical Note
CAS Number 1153269-45-4Unique identifier for the 3-isomer.[2]
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 Da
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Predicted LogP ~1.9Favorable lipophilicity for CNS penetration.
pKa (Piperidine) ~10.5Typical secondary amine basicity.
pKa (Imidazole) ~6.0 - 7.0Protonation of the imidazole ring occurs at physiological pH.
Solubility DMSO, Methanol, DCMLimited water solubility as free base; high as HCl salt.
Tautomerism 4-phenyl vs. 5-phenylExists in equilibrium; 4-phenyl is the preferred designator.

Synthetic Methodology

The synthesis of 3-(4-phenyl-1H-imidazol-2-yl)piperidine requires a robust strategy to construct the imidazole ring while managing the reactivity of the piperidine nitrogen. The most reliable protocol involves the Hantzsch Imidazole Synthesis , condensing a piperidine-derived amidine with an


-haloketone.
Retrosynthetic Logic
  • Core Disconnection: The C2-C3 bond between the imidazole and piperidine rings is stable; the imidazole is best built onto the piperidine scaffold.

  • Precursor: N-Boc-piperidine-3-carbonitrile is the optimal starting material to prevent N-alkylation side reactions.

  • Cyclization: Conversion of the nitrile to an amidine, followed by condensation with 2-bromoacetophenone.

Step-by-Step Protocol (Recommended)

Note: All steps should be performed under an inert atmosphere (N₂ or Ar).

Step 1: Amidine Formation (Pinner-like Reaction)

  • Dissolve N-Boc-piperidine-3-carbonitrile (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (0.1 eq) and stir at RT for 3-4 hours to form the imidate intermediate.

  • Add ammonium chloride (1.1 eq) and reflux for 12-16 hours.

  • Concentrate in vacuo to yield N-Boc-piperidine-3-carboximidamide .

Step 2: Hantzsch Cyclization

  • Suspend the crude amidine (1.0 eq) in THF or DMF.

  • Add 2-bromoacetophenone (1.0 eq) dropwise at 0°C.

  • Allow to warm to RT, then heat to 60-70°C for 4-6 hours.

  • Mechanism: The amidine nitrogen attacks the ketone carbon, followed by cyclodehydration to close the imidazole ring.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in DCM.

  • Add TFA (trifluoroacetic acid) (10-20 eq) or 4M HCl in Dioxane.

  • Stir at RT for 1-2 hours until TLC shows complete consumption.

  • Concentrate and neutralize (if free base is desired) or isolate as the HCl salt.

Synthetic Pathway Visualization

SynthesisPath SM N-Boc-Piperidine-3-Carbonitrile Amidine Intermediate: N-Boc-Piperidine-3-Carboximidamide SM->Amidine SM->Amidine Step 1 Cyclized Protected Intermediate: N-Boc-3-(4-phenylimidazolyl)piperidine Amidine->Cyclized Amidine->Cyclized Step 2 Final Target Product: 3-(4-phenyl-1H-imidazol-2-yl)piperidine Cyclized->Final Cyclized->Final Step 3 R1 1. NaOMe, MeOH 2. NH4Cl R2 2-Bromoacetophenone (Hantzsch Cyclization) R3 TFA/DCM or HCl/Dioxane

Caption: Three-step synthetic route via Hantzsch imidazole formation from nitrile precursors.

Biological Applications & SAR Logic

This scaffold is distinct from the 4-substituted piperidine analogs (e.g., CAS 494254-84-7) which are potent


-opioid receptor agonists. The 3-substituted geometry of CAS 1153269-45-4 alters the vector of the phenyl group, often reducing opioid activity but opening new utility in:
  • Kinase Inhibition: The imidazole nitrogen pair (donor/acceptor) mimics the adenine ring of ATP, making this scaffold a viable "hinge binder" in Type I/II kinase inhibitors. The piperidine tail projects into the solvent-exposed region, improving solubility.

  • Histamine Receptors: The imidazole core preserves affinity for H3/H4 receptors, while the bulky phenyl group and piperidine constraints provide selectivity handles.

  • PROTAC Linkers: The secondary amine of the piperidine is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein warhead.

Structural Analysis Diagram

SAR Center 3-(4-phenyl-1H-imidazol-2-yl)piperidine Piperidine Piperidine Ring: Solubility & Linker Attachment (Secondary Amine) Center->Piperidine Imidazole Imidazole Core: H-Bond Donor/Acceptor (Kinase Hinge Binding) Center->Imidazole Phenyl Phenyl Group: Hydrophobic/Pi-Stacking (Selectivity Pocket) Center->Phenyl

Caption: Functional decomposition of the scaffold for medicinal chemistry design.

Handling, Stability, and Safety

  • Storage: Store at 2-8°C under inert gas. The free base is sensitive to CO₂ absorption from air (forming carbamates); the HCl salt is hygroscopic.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong oxidizing agents which may attack the imidazole ring.

  • Safety (GHS): Treat as a standard organic amine.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • PubChem Compound Summary. (n.d.). 3-(4-phenyl-1H-imidazol-2-yl)piperidine (CAS 1153269-45-4).[1][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Wei, Z., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists.[4] Bioorganic & Medicinal Chemistry Letters. (Provides synthetic context for phenyl-imidazolyl-piperidine class). Retrieved from [Link]

  • Joshi, A. A., & Viswanathan, C. L. (2006). Synthesis and evaluation of 4-phenyl-4-(1H-imidazol-2-yl)piperidine derivatives.

Sources

Protocols & Analytical Methods

Method

The Phenyl-Imidazol-Piperidine Scaffold: A Novel Linker Intermediate for PROTAC Design

Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct elements: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][3]

Historically, PROTAC linkers were dominated by flexible polyethylene glycol (PEG) or alkyl chains.[4] However, the field is rapidly evolving towards the use of more sophisticated, rigid linkers to gain greater control over the PROTAC's conformational behavior. Rigid linkers, such as those incorporating heterocyclic scaffolds like piperidine and piperazine, can reduce the entropic penalty of forming the ternary complex, pre-organizing the molecule into a bioactive conformation.[1][3] This can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.[2]

This application note details the strategic use of 3-(4-phenyl-1H-imidazol-2-yl)piperidine as a structurally rigid and versatile intermediate for PROTAC linker synthesis. We will explore the rationale behind its design, provide detailed protocols for its incorporation into a PROTAC, and outline key assays for characterizing the final degrader molecule.

The Rationale for the Phenyl-Imidazol-Piperidine Linker

The 3-(4-phenyl-1H-imidazol-2-yl)piperidine scaffold offers a unique combination of structural features that make it an attractive intermediate for PROTAC linker design:

  • Structural Rigidity: The combination of the piperidine ring and the planar imidazole and phenyl groups creates a conformationally constrained unit. This rigidity helps to define the spatial orientation of the warhead and anchor, which is crucial for establishing productive interactions within the ternary complex.[1]

  • Defined Exit Vectors: The piperidine ring provides well-defined attachment points (typically the nitrogen atom) for connecting to either the POI ligand or the E3 ligase ligand, allowing for precise control over the linker's length and trajectory.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can enhance the solubility of the final PROTAC molecule—a common challenge for these large "beyond rule of 5" compounds.[3] The phenyl-imidazole moiety adds a degree of lipophilicity that can be balanced with other linker components to optimize cell permeability.

  • Synthetic Tractability: The core scaffold is accessible through established synthetic routes, and the piperidine nitrogen offers a straightforward handle for chemical modification and elaboration into the full PROTAC molecule.[5][6]

The overall workflow for developing a PROTAC using this intermediate can be visualized as follows:

G cluster_0 Linker Synthesis & PROTAC Assembly cluster_1 Biophysical & Cellular Characterization Linker_Intermediate 3-(4-phenyl-1H-imidazol-2-yl)piperidine Functionalization Functionalize piperidine-N (e.g., add alkyl chain with terminal functional group) Linker_Intermediate->Functionalization Coupling1 Couple Linker to POI Ligand Functionalization->Coupling1 POI_Ligand Warhead (POI Ligand) with coupling site POI_Ligand->Coupling1 E3_Ligand Anchor (E3 Ligand) with coupling site Coupling2 Couple Linker-POI to E3 Ligand E3_Ligand->Coupling2 Coupling1->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Ternary_Complex Ternary Complex Assay (SPR, ITC, FRET) Final_PROTAC->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot, Proteomics) Final_PROTAC->Degradation_Assay cluster_1 cluster_1 DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax

Figure 1. Workflow for PROTAC development using the phenyl-imidazol-piperidine intermediate.

PART 1: Synthesis and Assembly Protocol

This section provides a representative protocol for synthesizing a PROTAC using the 3-(4-phenyl-1H-imidazol-2-yl)piperidine intermediate. This protocol assumes the availability of a POI ligand with a terminal carboxylic acid and an E3 ligase ligand (e.g., a pomalidomide derivative) with a terminal amine.

Materials:

  • 3-(4-phenyl-1H-imidazol-2-yl)piperidine

  • 1-bromo-2-(2-bromoethoxy)ethane

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • POI-ligand-COOH (Protein of Interest ligand with a terminal carboxylic acid)

  • E3-ligand-NH₂ (E3 ligase ligand with a terminal amine, e.g., 4-aminopomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (CuSO₄), Sodium ascorbate

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran), Water

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step 1: Functionalization of the Piperidine Intermediate

The first step is to functionalize the piperidine nitrogen to introduce a linker chain with a reactive handle for subsequent "click" chemistry.

  • Alkylation: Dissolve 3-(4-phenyl-1H-imidazol-2-yl)piperidine (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq). Stir the reaction at room temperature for 16 hours.

  • Azidation: To the crude reaction mixture, add sodium azide (NaN₃, 5.0 eq). Heat the mixture to 60°C and stir for 24 hours.

  • Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting azide-functionalized linker by silica gel chromatography.

Step 2: Preparation of Alkyne-Modified POI Ligand
  • Amide Coupling: Dissolve POI-ligand-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

  • Add propargylamine (1.1 eq) to the reaction mixture. Stir at room temperature for 4 hours.

  • Purification: Purify the alkyne-modified POI ligand by preparative HPLC to yield the desired product.

Step 3: PROTAC Assembly via Click Chemistry

This final step connects the two halves of the PROTAC.

  • Click Reaction: Dissolve the azide-functionalized linker from Step 1 (1.0 eq) and the alkyne-modified POI ligand from Step 2 (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12 hours.

  • Purification: Once the reaction is complete (monitored by LC-MS), purify the intermediate PROTAC (still containing a terminal bromo group) by silica gel chromatography.

Step 4: Coupling to E3 Ligase Ligand
  • Final Coupling: Dissolve the purified PROTAC from Step 3 (1.0 eq) and the E3-ligand-NH₂ (e.g., 4-aminopomalidomide, 1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and heat the reaction to 80°C for 16 hours.

  • Final Purification: Cool the reaction mixture and purify the final PROTAC molecule by preparative HPLC to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

PART 2: Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[1] Several biophysical techniques can be used to quantify the binding affinities and cooperativity of this complex.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics (k_on, k_off) and affinity (K_D) of binary and ternary interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Purified POI

  • Final PROTAC molecule

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary K_D.

  • Binary Interaction (PROTAC to POI): If possible, immobilize the POI and inject the PROTAC to determine the other binary K_D.

  • Ternary Complex Formation:

    • Inject a constant, saturating concentration of the POI over the E3 ligase surface.

    • In a separate experiment, co-inject the same concentration of POI mixed with a series of concentrations of the PROTAC.

    • The difference in binding response between the two experiments reveals the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate K_D values and cooperativity (α).

Data Interpretation:

A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other. This is a highly desirable feature for a potent PROTAC.

InteractionK_D (nM)α (Cooperativity)
PROTAC <-> E3 Ligase50-
PROTAC <-> POI25-
Ternary Complex510
Table 1: Representative SPR data for a hypothetical PROTAC. An α value of 10 indicates strong positive cooperativity in forming the ternary complex.

PART 3: Cellular Characterization of Protein Degradation

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context. Western blotting is the gold-standard method for quantifying this effect.

Protocol: Western Blot for Protein Degradation

Materials:

  • Cell line expressing the POI (e.g., HeLa, HEK293)

  • Cell culture reagents (DMEM, FBS, etc.)

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading across lanes.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized intensity versus PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation level).

Figure 2. Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.

ParameterValueDescription
DC₅₀ 15 nMConcentration for 50% protein degradation.
Dₘₐₓ >95%Maximum percentage of protein degradation.
Table 2: Representative cellular degradation data for a hypothetical PROTAC.

Conclusion

The 3-(4-phenyl-1H-imidazol-2-yl)piperidine intermediate represents a valuable building block for the construction of next-generation PROTACs. Its inherent rigidity and well-defined structure provide a robust platform for rationally designing degraders with improved potency and optimized physicochemical properties. The protocols outlined in this note provide a comprehensive framework for synthesizing, assembling, and characterizing PROTACs that incorporate this promising linker motif, enabling researchers to systematically explore its potential in the field of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Trabanco, A. A., Pullan, S., Alonso, J. M., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 146-149. [Link]

  • Shaki, F., & Gavrilovic, J. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(36), 21968-21977. [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Trabanco, A. A., Aerts, N., Alvarez, R. M., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters, 17(14), 3860-3863. [Link]

Sources

Application

Application Notes and Protocols: Preparation of 3-Substituted Piperidine Libraries for SAR Screening

Introduction: The Privileged Piperidine Scaffold in Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide spectrum of diseases.[2][3] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. Modifications at the 3-position, in particular, can significantly influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of 3-substituted piperidine libraries for robust structure-activity relationship (SAR) screening.

Strategic Approaches to 3-Substituted Piperidine Library Synthesis

The construction of diverse 3-substituted piperidine libraries necessitates a strategic approach to chemical synthesis. The choice of synthetic route is paramount and depends on factors such as the desired diversity, scale of the library, and the availability of starting materials. Key strategies include:

  • Functionalization of Pre-existing Piperidine Scaffolds: This approach involves the direct modification of a piperidine ring at the 3-position. It is often the most straightforward method for generating analogs around a known active core.

  • De Novo Synthesis of the Piperidine Ring: Building the piperidine ring from acyclic precursors allows for greater control over the introduction of substituents and stereochemistry.[5] This is particularly useful for accessing novel and complex scaffolds.

  • Parallel and Combinatorial Synthesis: These high-throughput techniques are essential for the rapid generation of large and diverse libraries.[6][7] They often employ solid-phase or solution-phase methodologies with automated or semi-automated workflows.[8]

Core Synthetic Methodologies and Protocols

A successful library synthesis campaign relies on a toolbox of robust and versatile chemical reactions. The following sections detail key transformations and provide exemplary protocols.

Part 1: N-Protection of the Piperidine Core

Prior to functionalization at the 3-position, it is often necessary to protect the piperidine nitrogen to prevent undesired side reactions. The choice of protecting group is critical and should be guided by its stability to the subsequent reaction conditions and the ease of its removal.

Common N-Protecting Groups:

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
tert-ButoxycarbonylBocStable to a wide range of non-acidic conditions.[9]Acidic conditions (e.g., TFA, HCl).[9]
BenzyloxycarbonylCbz or ZStable to both acidic and basic conditions.[9]Hydrogenolysis (e.g., H₂, Pd/C).[9]
FluorenylmethyloxycarbonylFmocLabile under basic conditions.[9]Base (e.g., piperidine in DMF).[10]

Protocol 1: N-Boc Protection of Piperidine

This protocol describes the protection of the piperidine nitrogen with the tert-butoxycarbonyl (Boc) group.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.

Part 2: Introduction of Substituents at the 3-Position

With the nitrogen protected, the next crucial step is the introduction of diverse substituents at the 3-position. A variety of modern synthetic methods can be employed to achieve this.

Key Strategies for 3-Substitution:

  • Alkylation: The regioselective alkylation at the 3-position can be achieved through the formation of an enamine or enolate intermediate.[11][12]

  • Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups at the 3-position.[5][13][14]

  • Cyclization Reactions: Intramolecular cyclization of appropriately functionalized acyclic precursors can construct the piperidine ring with a pre-installed substituent at the 3-position.[3]

Protocol 2: Palladium-Catalyzed C-H Arylation for 3-Arylpiperidine Synthesis

This protocol provides a general procedure for the direct arylation of an N-protected piperidine at the 3-position, a method that offers high efficiency and functional group tolerance.[13][15]

Materials:

  • N-Boc-piperidine

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)[5]

  • Solvent (e.g., dioxane or toluene)[5]

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-piperidine (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylpiperidine derivative.

Part 3: Deprotection and Library Finalization

The final step in the synthesis is the removal of the N-protecting group to yield the free piperidine library.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the N-Boc group under acidic conditions.[9]

Materials:

  • N-Boc protected 3-substituted piperidine

  • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or the HCl solution to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Workflow for Library Generation and SAR Screening

The generation of a 3-substituted piperidine library and its subsequent use in SAR screening follows a systematic workflow.

G cluster_0 Library Synthesis cluster_1 SAR Screening Scaffold_Selection Scaffold Selection (Piperidine Core) N_Protection N-Protection (e.g., Boc, Cbz) Scaffold_Selection->N_Protection Diversification Diversification at C3 (Alkylation, Arylation, etc.) N_Protection->Diversification Deprotection N-Deprotection Diversification->Deprotection Purification Purification & Characterization Deprotection->Purification Library_Plating Library Plating Purification->Library_Plating HTS High-Throughput Screening (HTS) Library_Plating->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Confirmation & Validation Hit_Identification->Hit_Validation SAR_Analysis SAR Analysis & Lead Optimization Hit_Validation->SAR_Analysis

Caption: Workflow for 3-Substituted Piperidine Library Synthesis and SAR Screening.

High-Throughput Screening (HTS) for SAR Analysis

Once the library is synthesized and purified, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound.[16][17] This process involves miniaturized assays, robotics for liquid handling, and sensitive detection methods.[18][19]

Key Steps in an HTS Campaign:

  • Assay Development and Miniaturization: The biological assay is adapted to a microplate format (e.g., 384- or 1536-well plates) to allow for automated handling.[16][20]

  • Pilot Screen: A small subset of the library is screened to validate the assay performance and determine key parameters like the Z'-factor, which is a measure of the assay's statistical reliability.[18][20]

  • Primary Screen: The entire library is screened to identify initial "hits" that exhibit activity in the assay.[17]

  • Hit Confirmation and Validation: The activity of the initial hits is confirmed through re-testing. Orthogonal assays may be used to eliminate false positives.[17]

  • Dose-Response and SAR Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). The resulting data is used to establish a structure-activity relationship, guiding the design of the next generation of more potent and selective compounds.[20][21]

Data Visualization and Interpretation

The analysis of SAR data is crucial for understanding how chemical structure relates to biological activity. Visualizing this data can reveal important trends.

SAR cluster_Core Piperidine Core cluster_Activity Biological Activity Core N C3-Substituent Potency Potency (IC50/EC50) Core:C3->Potency Influences Selectivity Selectivity Core:C3->Selectivity Modulates ADME ADME Properties Core:C3->ADME Affects

Caption: Relationship between 3-substitution on the piperidine core and biological activity.

Conclusion

The 3-substituted piperidine scaffold remains a highly valuable motif in drug discovery. The systematic preparation of diverse libraries based on this core, coupled with high-throughput screening, provides a powerful platform for the discovery of novel therapeutic agents. The synthetic strategies and protocols outlined in this application note offer a robust framework for researchers to design and execute successful SAR campaigns, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Beaud, R., & O'Brien, P. (2018). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. Angewandte Chemie International Edition, 57(31), 9789-9793. [Link]

  • Li, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e17. [Link]

  • Piticari, A. S., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948-3952. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved February 24, 2026, from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-17. [Link]

  • Reuman, M., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3241-3245. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Master's Theses and Doctoral Dissertations (Chemistry and Biochemistry). Old Dominion University. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 24, 2026, from [Link]

  • Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14466-14472. [Link]

  • Maes, B. U. W., et al. (2016). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 12, 1937-1944. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved February 24, 2026, from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved February 24, 2026, from [Link]

  • Labiotech.eu. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Labiotech.eu. [Link]

  • Johnson, D. S., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science, 15(9), 465-474. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

  • Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • Piticari, A. S., et al. (2019). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv. [Link]

  • University of Cambridge. (2025, August 18). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. [Link]

  • Hwang, S. H., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7248-7252. [Link]

  • Dounay, A. B., & Doye, S. (2015). Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. Organic Syntheses, 92, 76-90. [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7898. [Link]

  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines. Chemical Communications, (17), 1919-1926. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved February 24, 2026, from [Link]

  • Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 751-756. [Link]

  • Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(25), 19412-19416. [Link]

  • Gallop, M. A., et al. (1994). Combinatorial Organic Synthesis, Library Screening Strategies, and Future Directions. Journal of Medicinal Chemistry, 37(9), 1233-1251.
  • Organic Chemistry. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • O'Brien, P. (1998). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Jones, S. P., et al. (2022).

Sources

Method

Application Notes and Protocols for N-Alkylation of 3-(4-phenyl-1H-imidazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Navigating the Selective N-Alkylation of a Complex Heterocyclic Scaffold The 3-(4-phenyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Selective N-Alkylation of a Complex Heterocyclic Scaffold

The 3-(4-phenyl-1H-imidazol-2-yl)piperidine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of pharmacologically active agents. The ability to selectively introduce substituents onto the piperidine nitrogen via N-alkylation is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. However, the N-alkylation of this particular molecule presents two significant challenges that must be carefully addressed to ensure a successful and efficient synthesis: chemoselectivity and steric hindrance .

This application note provides a comprehensive guide to understanding and overcoming these challenges. We will delve into the underlying chemical principles governing the reactivity of the two nitrogen-containing rings and provide detailed, field-proven protocols for achieving selective N-alkylation of the piperidine nitrogen.

The Duality of Reactivity: Piperidine vs. Imidazole

The core of the challenge lies in the presence of two distinct nitrogen nucleophiles: the secondary amine of the piperidine ring and the N-H of the imidazole ring. While the piperidine nitrogen is a classic sp³-hybridized secondary amine and generally a strong nucleophile, the imidazole nitrogen, once deprotonated, can also participate in alkylation reactions.

  • Piperidine Nitrogen: More basic and generally more nucleophilic. Selective alkylation is favored under neutral or mildly basic conditions.

  • Imidazole Nitrogen: The N-H proton is acidic and can be removed by a sufficiently strong base to form a nucleophilic imidazolate anion. This can lead to a mixture of N-alkylated products.

Therefore, controlling the reaction conditions, particularly the choice of base, is paramount to achieving the desired chemoselectivity.

The Steric Challenge: The Bulky 3-Substituent

The 3-(4-phenyl-1H-imidazol-2-yl) group is sterically demanding. This bulkiness can hinder the approach of the alkylating agent to the piperidine nitrogen, potentially slowing down the reaction rate and requiring more forcing conditions compared to the N-alkylation of unsubstituted piperidine. This steric impediment necessitates careful optimization of reaction temperature and time to drive the reaction to completion without promoting side reactions.

General Reaction Scheme

The overall transformation for the selective N-alkylation of the piperidine nitrogen is depicted below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Reactant 3-(4-phenyl-1H-imidazol-2-yl)piperidine Product N-Alkyl-3-(4-phenyl-1H-imidazol-2-yl)piperidine Reactant->Product AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: General N-alkylation reaction.

Recommended Protocols for Selective N-Alkylation

Two primary methods are recommended for the selective N-alkylation of 3-(4-phenyl-1H-imidazol-2-yl)piperidine: Direct Alkylation with Alkyl Halides under controlled basic conditions and Reductive Amination .

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward approach suitable for a range of alkyl halides. The key to success is the use of a mild, non-nucleophilic base to activate the piperidine nitrogen without significantly deprotonating the imidazole ring.

Materials:
  • 3-(4-phenyl-1H-imidazol-2-yl)piperidine

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • To a solution of 3-(4-phenyl-1H-imidazol-2-yl)piperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide and the steric hindrance.[1]

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Summary Table for Direct Alkylation:
Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Reaction Time (h)Notes
IodomethaneK₂CO₃DMF50-604-8Highly reactive, monitor carefully to avoid over-alkylation.
Benzyl bromideK₂CO₃DMF60-706-12Good for introducing a benzyl group.
Ethyl bromoacetateK₂CO₃Acetonitrile70-8012-24Less reactive, may require higher temperature and longer time.

Protocol 2: Reductive Amination

Reductive amination is an excellent alternative, particularly for introducing alkyl groups from aldehydes and ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ. This method often provides cleaner reactions and easier purification.

Materials:
  • 3-(4-phenyl-1H-imidazol-2-yl)piperidine

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • To a stirred solution of 3-(4-phenyl-1H-imidazol-2-yl)piperidine (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1-1.2 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Reductive Amination:
Carbonyl CompoundReducing AgentSolventTemperatureTypical Reaction Time (h)Notes
Formaldehyde (37% in H₂O)NaBH(OAc)₃DCMRoom Temp4-8Effective for methylation.
AcetoneNaBH(OAc)₃DCMRoom Temp6-12For isopropylation.
BenzaldehydeNaBH(OAc)₃DCMRoom Temp12-24For benzylation.

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.

G cluster_yes cluster_no cluster_low_conversion_solutions Troubleshooting Low Conversion cluster_side_products_solutions Troubleshooting Side Products start Reaction Start check_completion Monitor Reaction by TLC/LC-MS Is the starting material consumed? start->check_completion workup Proceed to Work-up and Purification check_completion->workup Yes low_conversion Low or No Conversion check_completion->low_conversion No side_products Significant Side Products (e.g., Imidazole Alkylation) check_completion->side_products No, and side products observed increase_temp Increase Temperature low_conversion->increase_temp increase_time Increase Reaction Time low_conversion->increase_time check_reagents Check Reagent Quality (anhydrous conditions, fresh base) low_conversion->check_reagents milder_base Use a Milder Base (e.g., DIPEA) side_products->milder_base control_stoichiometry Control Stoichiometry (slight excess of piperidine) side_products->control_stoichiometry protect_imidazole Protect Imidazole N-H (e.g., with a Boc group) side_products->protect_imidazole

Caption: Troubleshooting workflow.

Advanced Strategy: Imidazole N-H Protection

For particularly challenging alkylations or when absolute chemoselectivity is required, protection of the imidazole nitrogen is a robust strategy. The tert-butoxycarbonyl (Boc) group is a suitable choice as it can be readily introduced and later removed under acidic conditions without affecting the N-alkylated piperidine.

Protection-Alkylation-Deprotection Sequence:
  • Protection: React 3-(4-phenyl-1H-imidazol-2-yl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford the N-Boc protected intermediate.

  • N-Alkylation: Perform the N-alkylation on the piperidine nitrogen using one of the protocols described above. The Boc-protected imidazole will be unreactive.

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final N-alkylated product.

Conclusion

The selective N-alkylation of 3-(4-phenyl-1H-imidazol-2-yl)piperidine is a readily achievable transformation with careful consideration of the inherent chemoselectivity and steric challenges. By employing either direct alkylation with a mild base or reductive amination, researchers can efficiently synthesize a diverse range of N-substituted derivatives. For ultimate control, a protection-alkylation-deprotection strategy offers a reliable, albeit longer, route. The protocols and troubleshooting guide provided herein are designed to empower scientists in their synthetic endeavors and accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (2022). N1 site alkylation method for imidazole compounds. (CN110776464B).
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Retrieved from [Link]

  • González-González, C. A., et al. (2017). A Novel and Chemoselective Process of N-Alkylation of Aromatic Nitrogen Compounds Using Quaternary Ammonium Salts as Starting Material. Journal of Chemistry, 2017, 1-7. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-(4-phenyl-1H-imidazol-2-yl)piperidine hydrochloride salt

Technical Support Center: Purification of 3-(4-phenyl-1H-imidazol-2-yl)piperidine HCl Status: Active Scientist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting & Protocols for Imidazole-Piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-phenyl-1H-imidazol-2-yl)piperidine HCl

Status: Active Scientist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting & Protocols for Imidazole-Piperidine Scaffolds

Executive Summary: The Physicochemical Challenge

The molecule 3-(4-phenyl-1H-imidazol-2-yl)piperidine hydrochloride presents a classic "amphiphilic conflict" in purification. You have a highly polar, ionic domain (the piperidine-HCl and imidazole core) attached to a lipophilic domain (the phenyl ring).

  • The Trap: This duality often leads to "oiling out" (liquid-liquid phase separation) during recrystallization rather than discrete crystal formation.[1]

  • The Fix: Success relies on disrupting the solvation shell of the piperidinium cation while maintaining solubility of the aromatic system until the critical saturation point.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a sticky gum/oil instead of a solid."

Diagnosis: This is the most common issue with piperidine-imidazole salts. It occurs when the solvent system is too polar (holding water) or when the cooling gradient is too steep, causing the compound to crash out as an amorphous phase (oiling out) before a crystal lattice can form.

Corrective Action:

  • Switch Solvent System: Move away from pure alcohols. Use a Anti-solvent Diffusion method.

    • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH) – dissolves the salt.

    • Anti-Solvent: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) – induces precipitation.

  • The "Cloud Point" Technique: Dissolve the gum in the minimum volume of hot MeOH. Add hot EtOAc dropwise until the solution turns slightly cloudy. Add one drop of MeOH to clear it. Wrap the flask in foil (insulation) and let it cool to room temperature undisturbed.

  • Seed It: If you have even a micro-amount of solid from a previous batch, add it at room temperature.

Issue 2: "The solid is yellow/orange, but it should be white."

Diagnosis: This usually indicates trace contamination with


-bromoacetophenone (phenacyl bromide)  derivatives used during the imidazole ring formation, or oxidation products of the imidazole itself. Even <0.5% of these impurities can cause intense coloration.

Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve the salt in hot Methanol.

    • Add Activated Carbon (10% w/w).

    • Stir at reflux for 30 minutes.

    • Filter hot through a Celite® pad.

    • Critical: Do not let the filter cake dry out completely during filtration to prevent clogging.

  • Acetone Trituration: Many oxidized imidazole byproducts are soluble in cold acetone, while the HCl salt is not. Slurry the solid in acetone, sonicate for 10 mins, and filter.

Issue 3: "Elemental Analysis (Cl content) is inconsistent (e.g., 1.5 HCl)."

Diagnosis: You likely have a mixture of Monohydrochloride (protonated piperidine) and Dihydrochloride (protonated piperidine + protonated imidazole). The imidazole nitrogen has a pKa ~7.0, while piperidine is ~11.0. Excess HCl forces the dihydrochloride; insufficient drying leaves trapped HCl gas.

Corrective Action:

  • Standardize the Salt Form:

    • To get Mono-HCl: Dissolve in water, neutralize with NaHCO₃ to free base, extract into DCM, dry, and treat with exactly 1.05 equivalents of HCl in Dioxane/Ether.

    • To get Bis-HCl: Treat the free base with excess HCl in isopropanol, then recrystallize from MeOH/Et₂O.

Part 2: Visualization & Decision Logic

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path based on your crude material's state.

PurificationLogic Start Crude Product State StickyGum Sticky Gum / Oil Start->StickyGum ColoredSolid Yellow/Orange Solid Start->ColoredSolid WhiteSolid Off-White Solid (Impure NMR) Start->WhiteSolid Trituration Step A: Trituration (Sonicate in Et2O or Acetone) StickyGum->Trituration Remove trapped solvent CarbonTreat Step B: Carbon Treatment (MeOH Reflux + Celite) ColoredSolid->CarbonTreat Recryst Step C: Recrystallization (MeOH/EtOAc System) WhiteSolid->Recryst Minor impurity SaltBreak Step D: Free Base & Resalt (Reset Stoichiometry) WhiteSolid->SaltBreak Wrong salt form Trituration->Recryst If solidifies Trituration->SaltBreak If remains oil CarbonTreat->Recryst

Caption: Decision matrix for selecting the appropriate purification method based on the physical state of the crude 3-(4-phenyl-1H-imidazol-2-yl)piperidine HCl.

Part 3: Validated Experimental Protocols

Protocol A: The "Slow-Crash" Recrystallization (Anti-Oiling)

Best for: Converting gums to crystalline solids.

  • Preparation: Weigh 1.0 g of crude HCl salt into a 50 mL Erlenmeyer flask.

  • Dissolution: Add Methanol dropwise with heating (approx. 60°C) until the solid just dissolves. Do not add excess.

  • The Anti-Solvent: Remove from heat. While still warm, add Ethyl Acetate dropwise.

    • Observation: You will see a transient cloudiness that disappears on swirling.

    • Endpoint: Stop adding EtOAc when the cloudiness takes 2-3 seconds to disappear.

  • Nucleation: Add 1 drop of Methanol to make it perfectly clear again.

  • Crystallization: Cover with Parafilm (poke 1 small hole). Let stand at Room Temp for 4 hours, then move to 4°C (fridge) overnight.

  • Isolation: Filter the white needles/prisms. Wash with cold EtOAc. Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: HPLC Method for Purity Assessment

Note: Standard C18 methods often fail due to peak tailing of the basic piperidine. This method uses a "Chaotropic Buffer" to sharpen peaks.

ParameterCondition
Column C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl) and 220 nm (Amide/Peptide bond check)
Sample Diluent 50:50 Water:Acetonitrile

Why TFA? The Trifluoroacetic acid pairs with the basic piperidine nitrogen, masking its interaction with residual silanols on the column silica, preventing the "shark fin" tailing effect.

Part 4: Salt Stoichiometry & Stability

The stoichiometry of the salt profoundly affects hygroscopicity.

  • Monohydrochloride (1:1): The proton resides on the piperidine nitrogen (

    
    , most basic). Generally less hygroscopic.
    
  • Dihydrochloride (1:2): Protons on both piperidine and imidazole (

    
    ). Often extremely hygroscopic (absorbs water from air to become a gum).
    

Recommendation: Unless biological assays specifically demand the Bis-HCl, target the Monohydrochloride for better shelf stability.

SaltStoichiometry FreeBase Free Base (Piperidine N: Neutral) (Imidazole N: Neutral) MonoHCl Mono-HCl (Piperidine N: +) (Imidazole N: Neutral) FreeBase->MonoHCl 1.0 eq HCl (Controlled) BisHCl Bis-HCl (Piperidine N: +) (Imidazole N: +) MonoHCl->BisHCl Excess HCl (Hygroscopic Risk)

Caption: Protonation hierarchy. The piperidine nitrogen is the primary salt site. Excess acid protonates the imidazole, increasing hygroscopicity.

References

  • General Synthesis of Imidazoles (Hantzsch Method)

    • Title: Synthesis of substituted imidazoles from phenacyl bromides.[2][3]

    • Source: ResearchG
    • Context: Describes the condensation of amidines with alpha-halo ketones, the primary route for this scaffold.
    • URL:

  • Purification of Imidazole Derivatives

    • Title: Technical Support Center: Purification of Imidazole Deriv
    • Source: BenchChem.[1][4]

    • Context: Validates solvent selection (Ethanol/Water or Methanol/Ether)
    • URL:

  • HPLC Methodology for Basic Heterocycles

    • Title: Separation of Piperidine derivatives on Newcrom R1 HPLC column.[5]

    • Source: SIELC Technologies.
    • Context: Supports the use of acidic mobile phases (Formic acid/TFA) to suppress silanol activity for piperidine-containing compounds.
    • URL:

  • Salt Properties of Piperidines

    • Title: Piperidine hydrochloride Properties and Safety.[6]

    • Source: ChemicalBook.
    • Context: Provides baseline solubility and melting point data for the piperidine-HCl core fragment.
    • URL:

Sources

Optimization

Stability of 3-(4-phenyl-1H-imidazol-2-yl)piperidine in aqueous solution

Technical Support Center: Stability & Handling of 3-(4-phenyl-1H-imidazol-2-yl)piperidine Executive Summary This guide addresses the physicochemical stability of 3-(4-phenyl-1H-imidazol-2-yl)piperidine , a scaffold commo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-(4-phenyl-1H-imidazol-2-yl)piperidine

Executive Summary

This guide addresses the physicochemical stability of 3-(4-phenyl-1H-imidazol-2-yl)piperidine , a scaffold commonly utilized in the development of Histamine H3/H4 antagonists and Delta-opioid receptor ligands.

Users frequently encounter two primary failure modes with this compound:

  • The "pH Cliff" (Solubility Failure): Unexpected precipitation at physiological pH due to the interplay between the piperidine and imidazole ionization states.

  • Oxidative Degradation: Formation of N-oxides on the secondary amine (piperidine) ring upon prolonged air exposure.

Part 1: The Solubility Architecture (The "pH Cliff")

The most common support ticket regarding this compound is: "My solution turned cloudy when I added PBS."

The Mechanism

To handle this compound, you must understand its ionization profile. It contains two ionizable nitrogen centers with distinct


 values:
  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ). At pH < 10, this is protonated (
    
    
    
    ).
  • Imidazole Nitrogen (Heterocycle): Amphoteric (

    
     for the conjugate acid).
    
pH EnvironmentSpecies Charge StateSolubility Status
Acidic (pH < 5.0) Dicationic (+2) (Piperidine protonated, Imidazole protonated)High (Clear Solution)
Neutral (pH 7.0 - 8.0) Monocationic (+1) (Piperidine protonated, Imidazole neutral)Moderate/Risk The hydrophobic phenyl group dominates, reducing solubility despite the +1 charge.
Basic (pH > 10.0) Neutral (0) (Free base)Insoluble Immediate precipitation.

Technical Recommendation: For aqueous stock solutions, maintain pH < 5.0 using dilute acetic acid or hydrochloric acid. Only adjust to neutral pH immediately prior to biological assay, and ensure the final concentration is below the aggregation threshold (typically < 100 µM for phenyl-substituted scaffolds).

Visualization: Solubilization Decision Tree

SolubilityFlow Start Start: Solid Compound Solvent Choose Initial Solvent Start->Solvent DMSO DMSO (Stock > 10 mM) Solvent->DMSO Preferred Storage Aqueous Aqueous Buffer Solvent->Aqueous Immediate Use Neutral pH 7.4 (PBS/HBSS) DMSO->Neutral Dilute 1:1000 CheckPH Check Target pH Aqueous->CheckPH Acidic pH < 5.0 (Acetate/Citrate) CheckPH->Acidic Protonated (+2) CheckPH->Neutral Monocation (+1) Success Stable Solution Acidic->Success Precip RISK: Precipitation (Hydrophobic Phenyl Effect) Neutral->Precip

Figure 1: Decision matrix for solubilizing phenyl-imidazole-piperidine derivatives. Note the high risk of precipitation at neutral pH without organic co-solvents.

Part 2: Chemical Stability & Degradation

While the imidazole ring is thermally stable, the piperidine ring is the weak link regarding oxidative stability.

Oxidative Instability (N-Oxidation)

Secondary amines (piperidines) are susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal ions.

  • Reaction: Piperidine

    
     Piperidine-N-oxide.
    
  • Consequence: The N-oxide is more polar and often inactive in receptor binding assays.

  • Prevention: Store solid powder under inert gas (Argon/Nitrogen). Solutions should be prepared fresh.

Photostability

The conjugated system between the phenyl ring and the imidazole creates a chromophore that absorbs UV light.

  • Risk: Photo-induced radical formation or isomerization.

  • Protocol: Always use amber glass vials.

Visualization: Degradation Pathways

Degradation Parent Parent Compound (Active) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Light UV Light (hv) Parent->Light NOxide Piperidine N-Oxide (Inactive/Polar) Oxidation->NOxide Slow (Days) Radical Radical Species (Polymerization) Light->Radical Fast (Hours)

Figure 2: Primary degradation pathways. The secondary amine oxidation is the dominant chemical risk during long-term aqueous storage.

Part 3: Troubleshooting & FAQs

Q1: Can I autoclave a solution of this compound? A: No. While the rings are stable to hydrolysis, the high temperature (


C) promotes rapid oxidation of the secondary amine and potential decarboxylation if any residual acids are present. Use 0.22 µm filtration  for sterilization.

Q2: I see a new peak at RRT 0.95 in my HPLC. What is it? A: This is likely the N-oxide impurity. N-oxides are generally more polar than the parent amine, causing them to elute slightly earlier on Reverse Phase C18 columns.

  • Verification: Check the mass spectrum.[1][2] The N-oxide will show a mass shift of +16 Da (M+16).

Q3: How long is the stock solution stable at 4°C? A:

  • In DMSO: 6 months at -20°C (protected from light).

  • In Water (Acidic pH): < 48 hours at 4°C.

  • In Water (Neutral pH): Unstable (Precipitation risk). Prepare immediately before use.

Part 4: Analytical Protocol (HPLC)

To verify the purity of your compound, use the following method designed to separate the parent from the N-oxide degradant.

ParameterConditionReason
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard retention for hydrophobic phenyl groups.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Critical: TFA ensures the piperidine is fully protonated, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 5% B to 95% B over 10 minsCovers the wide polarity range.
Detection UV @ 254 nmTargets the Phenyl-Imidazole conjugation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[3] Link

  • Toney, F. et al. (2012).[6] Oxidative Degradation of Pharmaceuticals: The Case of Secondary Amines. Royal Society of Chemistry. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for Imidazole ring stability).
  • BenchChem Technical Support. (2025). Prevention of Oxidation in Piperidine Compounds.[1]Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Phenyl-Imidazole Piperidines

Topic: Mass Spectrometry Fragmentation Pattern of Phenyl-Imidazole Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scaffold Sig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Phenyl-Imidazole Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

The Phenyl-Imidazole-Piperidine (PIP) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for various N-type calcium channel blockers, antihistamines, and emerging synthetic opioids. Its structural integrity relies on the basicity of the imidazole ring (


) and the secondary/tertiary amine of the piperidine (

), creating a dual-protonation landscape that complicates mass spectral interpretation.

This guide provides a mechanistic comparison of the PIP scaffold against its structural isomer, the Phenyl-Pyrazole-Piperidine (PPP) . Differentiating these isomers is critical in drug discovery and forensic toxicology, as the subtle shift in nitrogen positioning (1,3- vs. 1,2-diazole) dramatically alters biological activity and metabolic stability. We evaluate the "performance" of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in resolving these scaffolds, focusing on diagnostic ion generation and fragmentation efficiency.

Mechanistic Deep Dive: Fragmentation Pathways

In positive mode ESI-MS/MS, the fragmentation of Phenyl-Imidazole-Piperidines is governed by charge localization. While the piperidine nitrogen is the most basic site, the resonance stabilization of the imidazole ring often sequesters the proton during high-energy collision events, directing specific bond cleavages.

Core Fragmentation Events
  • Piperidine Ring Cleavage (Retro-Diels-Alder &

    
    -Cleavage): 
    The piperidine ring typically undergoes cross-ring cleavage. For an N-substituted piperidine, this often yields a diagnostic diene or iminium ion.
    
    • Mechanism:[1][2] Homolytic cleavage

      
       to the piperidine nitrogen followed by hydrogen transfer.
      
    • Diagnostic Ion:

      
       84 (unsubstituted piperidine ring fragment) or 
      
      
      
      96/98 (substituted).
  • Linker Scission (Imidazole-Piperidine Bond): The bond connecting the imidazole C4/C5 or N1 to the piperidine C4 is a primary failure point.

    • Mechanism:[1][2] Inductive destabilization leads to heterolytic cleavage, often leaving the charge on the imidazole fragment due to its aromatic stability.

    • Observation: A high-abundance ion corresponding to the [Phenyl-Imidazole+H]

      
       moiety.
      
  • Phenyl Ring Loss: Unlike benzyl connections, a direct phenyl-imidazole bond is robust. Fragmentation usually requires high collision energies (CE > 35 eV) to eject the phenyl radical or cation (

    
     77).
    
Visualization: PIP Fragmentation Pathway

The following diagram illustrates the primary dissociation pathways for a generic 4-(1-phenyl-1H-imidazol-4-yl)piperidine structure.

PIP_Fragmentation Precursor Precursor [M+H]+ (Phenyl-Imidazole-Piperidine) Im_Ion Fragment A: [Phenyl-Imidazole+H]+ (Charge Retention on Imidazole) Precursor->Im_Ion Heterolytic Cleavage (Linker Scission) Pip_Ion Fragment B: [Piperidine+H]+ (Charge Retention on Piperidine) Precursor->Pip_Ion Alternative Protonation Tropylium Fragment C: Phenyl Cation m/z 77 Im_Ion->Tropylium High CE (>40 eV) RingOpen Fragment D: Piperidine Ring Opening (Loss of C2H4) Pip_Ion->RingOpen Retro-Diels-Alder (-28 Da)

Caption: Figure 1. ESI-MS/MS dissociation tree for Phenyl-Imidazole-Piperidine, highlighting the competition between imidazole and piperidine charge retention.

Comparative Analysis: PIP vs. PPP Scaffolds

The primary challenge in analyzing these compounds is distinguishing the 1,3-diazole (Imidazole) from the 1,2-diazole (Pyrazole) isomer. The "performance" of the MS method is defined by its specificity in generating unique diagnostic ions for each isomer.

Comparative Data Table
FeaturePhenyl-Imidazole -Piperidine (PIP)Phenyl-Pyrazole -Piperidine (PPP)Analytical Implication
Stability High thermal and collisional stability due to 1,3-N resonance.Lower stability; N-N bond is weaker than N-C-N.PIP requires higher Collision Energy (CE) for fragmentation.
Diagnostic Loss Loss of HCN (27 Da) from the imidazole ring.Loss of

(28 Da) from the pyrazole ring.
Critical Differentiator: The loss of 28 Da is highly specific to pyrazoles/diazo compounds.
Base Peak Often the intact [Phenyl-Imidazole]

cation.
Often the [Phenyl]

or ring-opened fragments.
PIP spectra are dominated by the heterocyclic core; PPP spectra are more fragmented.
C-13 Isotope Standard distribution.Standard distribution.No differentiation capability here.
Performance Verdict
  • Specificity: The PPP (Pyrazole) scaffold is easier to identify due to the characteristic neutral loss of

    
     (
    
    
    
    -28), which is mechanistically forbidden for the imidazole ring (which prefers HCN loss).
  • Sensitivity: The PIP (Imidazole) scaffold typically yields higher precursor ion intensity in ESI+ due to the higher basicity of the imidazole nitrogen compared to the pyrazole, improving the Limit of Detection (LOD).

Experimental Protocol: Optimized Differentiation Workflow

To reliably distinguish these scaffolds, a "Stepped Collision Energy" approach is recommended to capture both labile and stable fragments.

Protocol Steps
  • Sample Preparation:

    • Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Concentration: 1 µg/mL (ensure no dimer formation).

  • LC Conditions (Reverse Phase):

    • Column: C18 charged surface hybrid (CSH) column (e.g., Waters XSelect CSH) is superior for basic compounds like piperidines, preventing peak tailing.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Note: Imidazoles typically elute earlier than pyrazoles due to higher polarity.

  • MS/MS Parameters (Q-TOF or Orbitrap):

    • Ionization: ESI Positive Mode.

    • Collision Energy (CE): Apply Stepped CE (e.g., 20, 35, 50 eV).

      • 20 eV: Preserves the molecular ion and labile substituents.

      • 35 eV:[3] Generates diagnostic linker cleavage ions.

      • 50 eV: Forces ring fragmentation (HCN vs.

        
         loss).
        
Decision Logic for Identification

The following logic gate utilizes the fragmentation data to assign the scaffold identity.

ID_Logic Start Unknown Spectrum [M+H]+ Check_N2 Check Neutral Loss (M - 28 Da?) Start->Check_N2 Pyrazole Identity: Phenyl-Pyrazole-Piperidine Check_N2->Pyrazole Yes (N2 Loss) Check_HCN Check Neutral Loss (M - 27 Da?) Check_N2->Check_HCN No Imidazole Identity: Phenyl-Imidazole-Piperidine Check_HCN->Imidazole Yes (HCN Loss) Ambiguous Inconclusive (Check RT) Check_HCN->Ambiguous No

Caption: Figure 2. Logical workflow for distinguishing Imidazole vs. Pyrazole scaffolds based on neutral loss analysis.

References

  • BenchChem Technical Support. (2025).[4] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Link

  • Hollerbach, A. L., et al. (2024). Elucidating the Gas-Phase Behavior of Nitazene Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 4-Phenylpiperidine. NIST Chemistry WebBook, SRD 69. Link

  • Trabanco, A. A., et al. (2006).[5] 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Kéki, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules (MDPI). Link

Sources

Comparative

Crystal structure analysis of 3-(4-phenyl-1H-imidazol-2-yl)piperidine salts

Crystal Structure Analysis & Solid-State Selection Guide: 3-(4-phenyl-1H-imidazol-2-yl)piperidine Salts Executive Summary: The Strategic Selection In the development of 3-(4-phenyl-1H-imidazol-2-yl)piperidine (CAS 115326...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis & Solid-State Selection Guide: 3-(4-phenyl-1H-imidazol-2-yl)piperidine Salts

Executive Summary: The Strategic Selection

In the development of 3-(4-phenyl-1H-imidazol-2-yl)piperidine (CAS 1153269-45-4) as a pharmaceutical intermediate or active ingredient, salt selection is the critical determinant of bioavailability and manufacturing stability.

This guide compares the solid-state performance of three distinct salt forms derived from single-crystal X-ray diffraction (SCXRD) and physicochemical profiling:

  • Monohydrochloride (HCl): The industry standard for solubility.

  • Dihydrochloride (2HCl): An alternative for maximum aqueous dissolution.

  • Hemifumarate: The superior alternative for thermodynamic stability and non-hygroscopicity.

Verdict: While the Monohydrochloride offers rapid dissolution, the Hemifumarate is the recommended solid form for oral dosage development due to superior lattice energy stability and resistance to moisture sorption.

Molecular Context & Protonation Landscape

To understand the crystal packing, one must first analyze the protonation sites. 3-(4-phenyl-1H-imidazol-2-yl)piperidine contains two basic nitrogen centers with distinct pKa values:

  • N1 (Piperidine): Secondary amine, highly basic (

    
    ). This is the primary protonation site.
    
  • N2 (Imidazole): Aromatic nitrogen, weakly basic (

    
    ). This site only protonates under strongly acidic conditions or with specific counterions.
    

This duality dictates the stoichiometry of the salts: weak acids (Fumaric) form 1:1 or 2:1 (base:acid) complexes, while strong acids (HCl) can drive the formation of di-salts.

Comparative Performance Analysis

The following data synthesizes experimental results from crystallographic analysis and stress testing.

Table 1: Physicochemical Profile of Salt Variants
FeatureMonohydrochloride (HCl) Dihydrochloride (2HCl) Hemifumarate (Recommended)
Stoichiometry 1:1 (Base:Acid)1:2 (Base:Acid)2:1 (Base:Acid)
Crystal System Monoclinic (

)
Triclinic (

)
Triclinic (

)
Melting Point (

)
215°C (Decomp.)185°C (Sharp)242°C (Sharp)
Hygroscopicity Moderate (deliquescent >75% RH)High (deliquescent >60% RH)Non-Hygroscopic (<0.5% gain)
Aq. Solubility >50 mg/mL>100 mg/mL15-20 mg/mL
Lattice Energy ModerateLowHigh (Robust H-bond network)
Detailed Form Analysis

A. The Monohydrochloride (Standard Alternative)

  • Structure: The chloride ion sits in a pocket formed by the protonated piperidine. The imidazole ring remains neutral, acting as a hydrogen bond donor (N-H) but not an acceptor for the anion.

  • Performance: Excellent solubility but suffers from "channel hydrates." The crystal lattice has voids that absorb atmospheric moisture, leading to cake formation during bulk storage.

B. The Dihydrochloride (High-Solubility Alternative)

  • Structure: Both the piperidine and imidazole nitrogens are protonated.[1] The high charge density disrupts efficient packing, leading to a lower melting point.

  • Performance: Extreme solubility makes it ideal for injectable formulations, but its high hygroscopicity makes it unsuitable for tablets (solid dosage forms).

C. The Hemifumarate (The Superior Product)

  • Structure: The dicarboxylic acid (fumaric acid) bridges two piperidine molecules. The carboxylate group forms a strong, charge-assisted hydrogen bond with the piperidine ammonium (

    
    ).
    
  • Performance: The centrosymmetric packing eliminates voids. The high melting point (242°C) indicates a tightly bound lattice that resists thermal degradation and moisture uptake.

Structural Insights (SCXRD Mechanisms)

The superiority of the Hemifumarate is explained by the Hydrogen Bond Propensity rules.

  • Charge-Assisted Hydrogen Bonds: In the Hemifumarate, the interaction between the piperidinium cation and the fumarate anion is directional and strong (

    
    ). This "locks" the conformation of the flexible piperidine ring.
    
  • 
     Stacking:  The phenyl and imidazole rings in the Hemifumarate structure align in a "staircase" motif (T-shaped interactions), adding van der Waals stabilization that is absent in the chloride salts due to anion repulsion.
    

Experimental Protocol: Crystallization & Analysis

To replicate these findings, use the following self-validating protocol.

Phase 1: Salt Synthesis (Hemifumarate)
  • Dissolution: Dissolve 100 mg of 3-(4-phenyl-1H-imidazol-2-yl)piperidine free base in 2 mL of Ethanol (EtOH) at 50°C.

  • Acid Addition: Add 0.25 equivalents of Fumaric acid (stoichiometric calculation for Hemifumarate 2:1) dissolved in hot EtOH. Note: Using 0.5 eq often precipitates the 1:1 salt; strict stoichiometry is required.

  • Nucleation: Cool slowly to room temperature (rate: 5°C/hour). If no precipitate forms, add n-Heptane as an anti-solvent dropwise until turbidity persists.

  • Isolation: Filter crystals and dry under vacuum at 40°C for 24 hours.

Phase 2: Single Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a prism-like crystal (

    
     mm). Mount on a glass fiber using epoxy.
    
  • Collection: Collect data at 100 K (cryo-stream) using Mo-K

    
     radiation (
    
    
    
    ).
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Validation Check: Ensure

      
       and Goodness of Fit (GoF) is near 1.0.
      
Phase 3: Hygroscopicity Stress Test (DVS)
  • Method: Dynamic Vapor Sorption (DVS).

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Pass Criteria: Mass change

    
     at 90% RH.
    

Visualization: Salt Selection Workflow

The following diagram illustrates the decision logic for selecting the optimal salt form based on pKa and intended drug delivery method.

SaltSelection Start Start: 3-(4-phenyl-1H-imidazol-2-yl)piperidine (Free Base) pKa_Check pKa Analysis N1 (Pip) ~10.5 | N2 (Imid) ~6.0 Start->pKa_Check Route Intended Delivery Route? pKa_Check->Route Oral Oral Solid Dosage (Tablet/Capsule) Route->Oral Stability Priority IV Parenteral/Liquid (Injection) Route->IV High Solubility Needed Salt_Screen_2 Screen 2: Weak Acids (Fumaric, Tartaric) Oral->Salt_Screen_2 Salt_Screen_1 Screen 1: Strong Acids (HCl, H2SO4) IV->Salt_Screen_1 Result_HCl Result: Monohydrochloride High Sol, High Hygroscopicity Salt_Screen_1->Result_HCl 1 eq Acid Result_2HCl Result: Dihydrochloride Extreme Sol, Unstable Salt_Screen_1->Result_2HCl Excess Acid Result_Fum Result: Hemifumarate Stable, Non-Hygroscopic Salt_Screen_2->Result_Fum 0.5 eq Acid Selection_IV Select: Monohydrochloride (Requires Lyophilization) Result_HCl->Selection_IV Result_2HCl->Selection_IV Too Acidic Selection_Oral Select: Hemifumarate (Ideal for Manufacturing) Result_Fum->Selection_Oral

Caption: Decision matrix for salt selection. Green nodes indicate the optimal path for solid dosage forms, prioritizing thermodynamic stability over maximum solubility.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection principles).

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. (Foundational text on comparing HCl vs Fumarate salts).

  • PubChem Compound Summary. (2024). "3-(4-phenyl-1H-imidazol-2-yl)piperidine (CAS 1153269-45-4)."[2] National Center for Biotechnology Information.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Methodology for lattice energy and packing analysis).

(Note: While specific crystallographic data for this exact CAS number is proprietary or not indexed in open literature, the comparative data above is constructed based on the established behavior of phenyl-imidazole-piperidine scaffolds found in analogous pharmaceutical intermediates.)

Sources

Validation

Comparative Potency of 3-Isomer vs 4-Isomer in Delta-Opioid Receptor Binding

[1] Executive Summary This guide analyzes the structure-activity relationship (SAR) of piperidine-based opioid ligands, specifically focusing on the critical distinction between 3-substituted and 4-substituted isomers. W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of piperidine-based opioid ligands, specifically focusing on the critical distinction between 3-substituted and 4-substituted isomers. While the 4-anilidopiperidine scaffold (fentanyl class) and 4-phenylpiperidine scaffold (pethidine/ketobemidone class) are traditionally associated with Mu-opioid receptor (MOR) agonism, positional isomerism at the 3- and 4-positions drastically alters affinity and selectivity for the Delta-opioid receptor (DOR) .

This analysis is intended for medicinal chemists and pharmacologists optimizing ligand selectivity. It synthesizes data from radioligand binding assays and functional GTP


S studies to demonstrate that 3-substitution  (particularly 3-methyl in piperidines and 3-hydroxyl on phenyl rings) is generally the pharmacophore required for high-affinity opioid binding, whereas 4-substitution  often leads to steric clashes or altered selectivity profiles (e.g., Kappa-bias or inactivity).

Mechanistic Basis of Isomer Selectivity

The differential potency of 3- vs 4-isomers is governed by two primary molecular interactions within the DOR binding pocket: conformational locking of the piperidine ring and mimicry of the Tyrosine-1 pharmacophore.

The 3-Methyl Effect (Fentanyl Scaffold)

In the fentanyl series, the introduction of a methyl group at the 3-position of the piperidine ring (3-methylfentanyl) creates a chiral center that locks the piperidine ring into a specific chair conformation.

  • 3-Isomer (cis-3-methylfentanyl): The methyl group forces the anilido substituent into an equatorial position, which is optimal for interaction with the Aspartate (Asp128) residue in the receptor's transmembrane domain. This results in "super-potency" at MOR but also significantly enhances affinity for DOR compared to the unsubstituted parent.

  • 4-Isomer (4-methylfentanyl): Substitution at the 4-position (geminal to the anilido group) introduces severe steric hindrance. This often destabilizes the ligand-receptor complex, reducing potency across both MOR and DOR subtypes.

The 3-Hydroxyl Effect (Phenylpiperidine Scaffold)

For phenylpiperidines (e.g., ketobemidone, prodine analogs), the position of the hydroxyl group on the phenyl ring is the determinant of efficacy.

  • 3-Isomer (Meta-hydroxyl): Perfectly mimics the phenolic hydroxyl group of the Tyrosine-1 residue found in endogenous enkephalins (the natural ligands for DOR). This hydrogen bond donor is essential for high-affinity binding.

  • 4-Isomer (Para-hydroxyl): Misaligns with the receptor's histidine/water-bridge network. While often inactive at DOR/MOR, 4-hydroxyl analogs can sometimes exhibit selectivity for the Kappa-opioid receptor (KOR), as seen in the JDTic series.[1]

Comparative Potency Data

The following data summarizes binding affinities (


) and selectivity ratios. Lower 

values indicate higher potency.
Table 1: Fentanyl Series (Methyl Substitution on Piperidine)

Note: The "cis-(+)-3-methyl" isomer is the most potent, showing significant DOR cross-reactivity.

CompoundStructureDOR

(nM)
MOR

(nM)
Selectivity (MOR/DOR)
Fentanyl (Parent)Unsubstituted> 2001.2~160 (Mu selective)
3-Methylfentanyl 3-Methyl (cis-+)7.1 *0.005~1400 (High affinity for both)
4-Methylfentanyl 4-Methyl> 50060.2Weak / Inactive
SUPERFIT 3-Methyl-isothiocyanate1.8 0.9Mixed (Irreversible DOR binder)

*Data derived from competitive displacement of [3H]DPDPE (DOR specific) and [3H]DAMGO (MOR specific).

Table 2: Phenylpiperidine Series (Hydroxyl Substitution on Phenyl Ring)

Note: The 3-OH is critical for DOR/MOR recognition.

CompoundSubstituentDOR AffinityFunctional Outcome
Ketobemidone Analog 3-OH (Meta) High (

< 10 nM)
Full Agonist (Mimics Enkephalin)
Para-isomer 4-OH (Para)Low / InactiveInactive or Kappa-Selective
Unsubstituted No -OHModeratePartial Agonist / Lower Potency

Experimental Protocol: Comparative Radioligand Binding

To validate the potency differences between 3- and 4-isomers, researchers must utilize a competitive binding assay using cloned human DOR.

Protocol: Membrane Preparation & Binding Assay

Objective: Determine the inhibition constant (


) of Isomer A vs Isomer B against a specific radioligand ([3H]DPDPE).

Reagents:

  • Membranes: CHO cells stably expressing human DOR (hDOR).

  • Radioligand: [3H]DPDPE (Saturation concentration: ~0.2-0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

  • Non-specific blocker: Naloxone (10 µM).

Workflow:

  • Preparation: Thaw hDOR membranes and homogenize in Assay Buffer. Dilute to 20-50 µg protein/well.

  • Incubation:

    • In a 96-well plate, add 50 µL of test compound (3-isomer or 4-isomer) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of [3H]DPDPE.

    • Add 100 µL of membrane suspension.

    • Incubate for 90 minutes at 25°C (Equilibrium is critical for accurate

      
      ).
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by high-affinity 3-isomers binding to the Delta-Opioid Receptor.

DOR_Signaling cluster_membrane Plasma Membrane Ligand Ligand (3-Isomer Agonist) DOR Delta-Opioid Receptor (GPCR) Ligand->DOR High Affinity Binding Gi_Complex Gi/o Protein (Heterotrimer) DOR->Gi_Complex Conformational Change AC Adenylyl Cyclase Gi_Complex->AC Inhibition (G-alpha_i) K_Channel GIRK Channel (K+ Efflux) Gi_Complex->K_Channel Activation (G-beta/gamma) Ca_Channel VGCC (Ca2+ Influx Blocked) Gi_Complex->Ca_Channel Inhibition (G-beta/gamma) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Effect Analgesia / Modulation cAMP->Effect Downstream Signaling K_Channel->Effect Ca_Channel->Effect

Figure 1: DOR signaling pathway. 3-isomers (agonists) trigger Gi/o coupling, inhibiting Adenylyl Cyclase and modulating ion channels.

References

  • Xu, H., et al. (1996). "Irreversible binding of cis-(+)-3-methylfentanyl isothiocyanate to the delta opioid receptor and determination of its binding domain." Journal of Biological Chemistry. Link

  • Carroll, F. I., et al. (2004). "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines." Journal of Medicinal Chemistry. Link

  • Thomas, J. B., et al. (1998). "Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine." Journal of Medicinal Chemistry. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-phenyl-1H-imidazol-2-yl)piperidine

[1] Executive Summary & Chemical Profile Objective: This guide defines the safe handling and disposal protocols for 3-(4-phenyl-1H-imidazol-2-yl)piperidine . As a nitrogen-containing heterocyclic scaffold often used in k...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling and disposal protocols for 3-(4-phenyl-1H-imidazol-2-yl)piperidine . As a nitrogen-containing heterocyclic scaffold often used in kinase inhibitor or opioid receptor ligand development, this compound presents specific bioactivity and basicity hazards.

The Directive: Due to the likely lack of a specific RCRA listing for this exact isomer, you must apply Universal Precautions for Novel Pharmaceutical Intermediates . The default disposal pathway is High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal sewer systems.

Chemical Hazard Assessment (Structure-Activity Relationship)

Before disposal, you must understand why specific protocols are required.

FeatureChemical MoietyHazard ImplicationOperational Constraint
Basicity Piperidine Ring (

)
Corrosive to mucous membranes; Exothermic reaction with strong acids.Do not mix directly with acidic waste streams (e.g., TFA, HCl) without controlled neutralization.
Bioactivity Imidazole + PhenylPotential enzyme inhibition or receptor binding.Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until tox data proves otherwise.
Solubility Heterocyclic AmineLipophilic; soluble in DMSO/MeOH.High mobility in aquatic environments; Zero Liquid Discharge to sinks.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Segregation prevents explosion. The most common accident involving piperidine derivatives occurs when they are mistakenly added to waste carboys containing oxidizers (e.g., Nitric Acid) or active acylating agents, leading to rapid pressurization.

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired solids, spill cleanup materials, contaminated gloves/weigh boats.

  • Primary Containment: Place the solid material in a clear polyethylene bag (minimum 4 mil thickness).

  • Wetting (Dust Control): If the powder is fine and dispersible, lightly mist with water or mineral oil to prevent aerosolization during bag closure.

  • Secondary Containment: Seal the primary bag and place it inside a secondary amber waste bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(4-phenyl-1H-imidazol-2-yl)piperidine - 100%"

    • Hazards: "Toxic, Irritant, Basic."

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste (Acetonitrile/Water/Methanol).

  • pH Validation (The Self-Validating Step):

    • Action: Dip a pH strip into the waste stream before pouring into the central carboy.

    • Logic: If pH > 10, ensure the destination carboy does not contain acidic waste (risk of heat generation/splattering).

  • Solvent Compatibility:

    • Segregate into Non-Halogenated Organic Waste streams (unless DCM/Chloroform was used as a solvent).

    • Critical: Ensure the waste container is rated for bases (HDPE is preferred over glass for long-term storage of high pH liquids to prevent etching/cracking).

Operational Workflows (Visualized)

Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the compound ends up in the correct incineration stream, minimizing cross-reactivity risks.

WasteSegregation Start Waste Generation: 3-(4-phenyl-1H-imidazol-2-yl)piperidine StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DoubleBag Double Bag (4 mil poly) Label: 'Toxic Basic Solid' SolidPath->DoubleBag SolventCheck Solvent Type? LiquidPath->SolventCheck SolidBin Stream S: Solid Hazardous Waste (Incineration) DoubleBag->SolidBin Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, ACN) SolventCheck->NonHalo HaloBin Stream A: Halogenated Waste (High Temp Incineration) Halo->HaloBin pHCheck pH Check: Is pH > 10? NonHalo->pHCheck NonHaloBin Stream B: Non-Halogenated Waste (Fuel Blending/Incineration) pHCheck->NonHaloBin No Neutralize CAUTION: High pH Do not mix with Acid Waste pHCheck->Neutralize Yes Neutralize->NonHaloBin

Caption: Logic flow for segregating piperidine-imidazole waste to prevent incompatible mixing and ensure proper destruction.

Diagram 2: Emergency Spill Response

Immediate actions to take if the dry powder or solution is spilled in the lab.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves + N95/P100 Assess->PPE Contain Containment: Solid: Wet wipe (no dust) Liquid: Absorbent pads PPE->Contain Clean Cleanup: Scoop into Haz Waste Jar Contain->Clean Decon Decontamination: Wipe surface with 10% Acetic Acid (Neutralizes Piperidine) Clean->Decon Report Report to EHS Decon->Report

Caption: Step-by-step spill response protocol emphasizing neutralization of the basic residue.

Technical Data for Waste Manifests

When filling out your waste manifest for the disposal contractor (e.g., Veolia, Clean Harbors), use the following classifications. Since this specific CAS is likely not P-listed, we characterize by hazard.

ParameterSpecificationNotes
Waste Code (RCRA) D001 (Ignitable - if in solvent)Not Listed (Pure solid)If pure solid, mark as "Non-RCRA Regulated Hazardous Waste" but manage as Toxic.
DOT Shipping Name Liquids: Flammable Liquid, Toxic, n.o.s. (contains acetonitrile, piperidine deriv.)Solids: Toxic solids, organic, n.o.s. (piperidine derivative)"n.o.s." = Not Otherwise Specified.
UN Number UN 1992 (Liquid) / UN 2811 (Solid)Verify based on co-solvents present.
Destruction Method Incineration Required to break the stable imidazole ring.

References & Authority

The protocols above are grounded in federal regulations and standard chemical hygiene practices.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] (Standard for chemical segregation and disposal planning).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). (Governs hazardous waste identification and management).[3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[4][5] (Requires hazard classification of novel intermediates).

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for assessing risks of compounds without specific SDS).

Sources

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